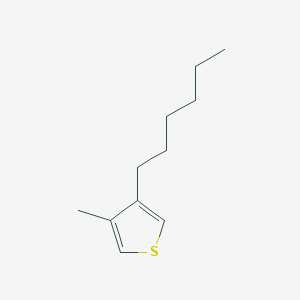
3-Hexyl-4-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-4-methylthiophene is an organic compound belonging to the thiophene family, characterized by a sulfur atom in its five-membered ring structure. This compound is notable for its applications in the field of organic electronics, particularly in the synthesis of polythiophenes, which are conductive polymers with significant optoelectronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-4-methylthiophene typically involves the use of Grignard reagents and halogenated thiophenes. One common method is the reaction of 2,5-dibromo-3-hexylthiophene with n-butyllithium, followed by the addition of a methylating agent . This process requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high regioselectivity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in organic synthesis and materials science .
Applications De Recherche Scientifique
3-Hexyl-4-methylthiophene is extensively used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism by which 3-Hexyl-4-methylthiophene exerts its effects is primarily through its ability to participate in π-conjugation, which enhances its electronic properties. The sulfur atom in the thiophene ring contributes to the delocalization of electrons, making the compound highly conductive. This property is exploited in the development of organic electronic devices .
Comparaison Avec Des Composés Similaires
- 3-Hexylthiophene
- 4-Methylthiophene
- 3-Hexyl-2,5-dimethylthiophene
Comparison: 3-Hexyl-4-methylthiophene is unique due to the presence of both hexyl and methyl substituents, which enhance its solubility and processability compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of high-performance polythiophenes for electronic applications .
Propriétés
Numéro CAS |
120344-22-1 |
|---|---|
Formule moléculaire |
C11H18S |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
3-hexyl-4-methylthiophene |
InChI |
InChI=1S/C11H18S/c1-3-4-5-6-7-11-9-12-8-10(11)2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
ACOKJXLXCHAZKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CSC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


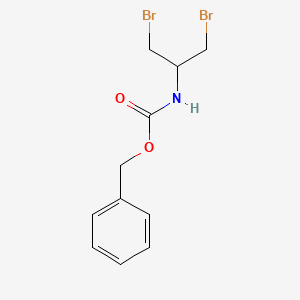

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)


![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
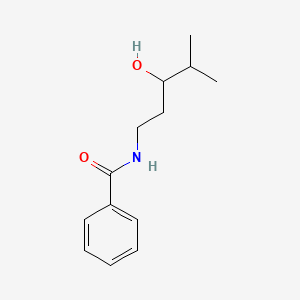
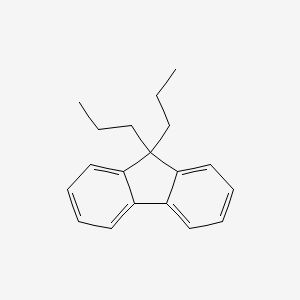
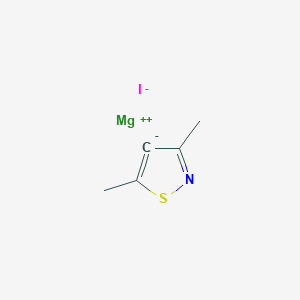
methanone](/img/structure/B14298376.png)

